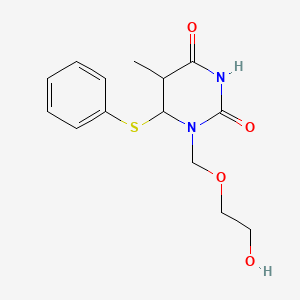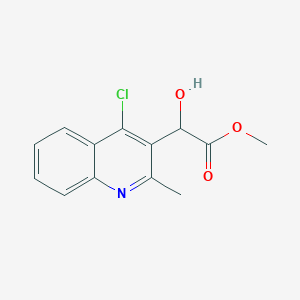
1-(2-Hydroxyethoxymethyl)-5-methyl-6-phenylsulfanyl-hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
HEPT can be synthesized through various methods. Another method involves the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate . These methods allow for the production of HEPT and its analogs with different substituents, enhancing their antiviral activity .
Chemical Reactions Analysis
HEPT undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium acetylide, which is used in the synthesis of HEPT from hexyl halide . The major products formed from these reactions include various HEPT analogs with different substituents, which can enhance the compound’s antiviral activity .
Scientific Research Applications
HEPT has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various compounds . In biology and medicine, HEPT is primarily used as an antiviral agent for the treatment of HIV-1 . It has been shown to inhibit the reverse transcriptase enzyme, preventing the replication of the virus . In industry, HEPT is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
HEPT exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1 . This enzyme is responsible for converting viral RNA into DNA, a crucial step in the replication of the virus . HEPT binds to the reverse transcriptase enzyme, preventing it from functioning properly and thereby inhibiting the replication of the virus . The molecular targets of HEPT include the hydrophobic pocket on the reverse transcriptase enzyme, where it forms hydrophobic and hydrogen bonding interactions .
Comparison with Similar Compounds
HEPT is similar to other NNRTIs, such as dihydroalkoxybenzyloxopyrimidine (DABO) derivatives . Both HEPT and DABO derivatives inhibit the reverse transcriptase enzyme of HIV-1 by binding to the same hydrophobic pocket . HEPT has been shown to have a higher potency and a broader resistance spectrum compared to DABO derivatives . Other similar compounds include nevirapine and efavirenz, which also inhibit the reverse transcriptase enzyme but have different chemical structures and binding mechanisms .
Properties
Molecular Formula |
C14H18N2O4S |
|---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,10,13,17H,7-9H2,1H3,(H,15,18,19) |
InChI Key |
JEKAYNWCVJARAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid](/img/structure/B14784100.png)

![[(1S,2S,3R,5S,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B14784125.png)

![4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14784131.png)

![2-((4-(4-Hydroxyphenyl)-6-imino-3-methyl-6,7-dihydropyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)carbonyl)phenol](/img/structure/B14784140.png)
![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)
![(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B14784145.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784157.png)
![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
![Tert-butyl 4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14784187.png)
